2-Bromo-1-(3-methylisoxazol-5-yl)ethanone
Overview
Description
Synthesis Analysis
The synthesis of similar brominated compounds typically involves bromination reactions of precursors under controlled conditions. For example, Abdel-Aziz et al. (2011) described the synthesis of a brominated derivative through bromination at ambient temperature, highlighting the versatility of bromination in creating novel compounds with significant biological activities (Abdel-Aziz et al., 2011). Although not directly analogous to 2-Bromo-1-(3-methylisoxazol-5-yl)ethanone, this provides insight into the synthetic routes that may be employed for brominated ethanones.
Molecular Structure Analysis
Molecular structure analysis typically involves computational and spectroscopic methods. For instance, Mary et al. (2015) utilized Gaussian09 software to investigate the optimized molecular structure and vibrational frequencies of a related compound, demonstrating how theoretical and experimental approaches can be combined to elucidate molecular geometry and electronic properties (Mary et al., 2015).
Scientific Research Applications
Specific Scientific Field
This compound is used in the field of drug discovery, specifically in the synthesis of isoxazoles, a five-membered heterocyclic moiety commonly found in many commercially available drugs .
Summary of the Application
Isoxazole is a significant compound in drug discovery due to its presence in many commercially available drugs. The synthesis of isoxazoles often involves metal-catalyzed reactions, which can be costly, toxic, and generate significant waste . Therefore, there’s a need for new eco-friendly synthetic strategies .
Results or Outcomes
The development of metal-free synthetic routes for the synthesis of isoxazoles could potentially reduce costs, toxicity, and waste generation in the drug discovery process .
2. Synthesis of trans-1,3-diaryl-2-(5-methylisoxazol-3-yl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazines
Specific Scientific Field
This compound is used in the field of organic synthesis, specifically in the synthesis of naphtho[1,2-e][1,3]oxazines .
Summary of the Application
Naphtho[1,2-e][1,3]oxazines are significant compounds in organic synthesis due to their presence in many commercially available drugs . The synthesis of these compounds often involves condensation reactions .
Methods of Application or Experimental Procedures
Results or Outcomes
The development of efficient synthetic routes for the synthesis of naphtho[1,2-e][1,3]oxazines could potentially accelerate the drug discovery process .
3. Synthesis of Diversely Naphtho[1,2-e][1,3]oxazines
Specific Scientific Field
This compound is used in the field of organic synthesis, specifically in the synthesis of diversely naphtho[1,2-e][1,3]oxazines .
Summary of the Application
Naphtho[1,2-e][1,3]oxazines are significant compounds in organic synthesis due to their presence in many commercially available drugs . The synthesis of these compounds often involves condensation reactions .
Methods of Application or Experimental Procedures
Results or Outcomes
The development of efficient synthetic routes for the synthesis of diversely naphtho[1,2-e][1,3]oxazines could potentially accelerate the drug discovery process .
Safety And Hazards
This compound is classified as dangerous, with hazard statements H314-H290 indicating it can cause severe skin burns and eye damage, and may be corrosive to metals . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
2-bromo-1-(3-methyl-1,2-oxazol-5-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO2/c1-4-2-6(10-8-4)5(9)3-7/h2H,3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRRCOIFSSWCOEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50564329 | |
Record name | 2-Bromo-1-(3-methyl-1,2-oxazol-5-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50564329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(3-methylisoxazol-5-yl)ethanone | |
CAS RN |
104777-32-4 | |
Record name | 2-Bromo-1-(3-methyl-1,2-oxazol-5-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50564329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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